![molecular formula C8H19ClN2O2 B14358927 [(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride CAS No. 90293-00-8](/img/structure/B14358927.png)
[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride is a chemical compound with a unique structure that includes an aminobutanoyl group and a trimethylmethanaminium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride typically involves the reaction of 4-aminobutanoyl chloride with N,N,N-trimethylmethanaminium chloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the necessary chemical transformations. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminobutanoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aminobutanoyl derivatives.
Aplicaciones Científicas De Investigación
[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride involves its interaction with specific molecular targets. The aminobutanoyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The trimethylmethanaminium chloride moiety can enhance the compound’s solubility and stability, facilitating its transport and uptake in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- [(4-Aminobutanoyl)oxy]-N,N,N-trimethylethanaminium chloride
- [(4-Aminobutanoyl)oxy]-N,N,N-trimethylpropanaminium chloride
Uniqueness
[(4-Aminobutanoyl)oxy]-N,N,N-trimethylmethanaminium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
90293-00-8 |
|---|---|
Fórmula molecular |
C8H19ClN2O2 |
Peso molecular |
210.70 g/mol |
Nombre IUPAC |
4-aminobutanoyloxymethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C8H19N2O2.ClH/c1-10(2,3)7-12-8(11)5-4-6-9;/h4-7,9H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
PFWHGIFNMRHFHR-UHFFFAOYSA-M |
SMILES canónico |
C[N+](C)(C)COC(=O)CCCN.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


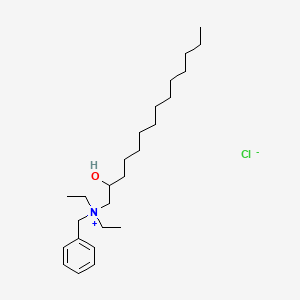
![1-(Pentyloxy)-3-[(prop-2-en-1-yl)amino]propan-2-ol](/img/structure/B14358862.png)
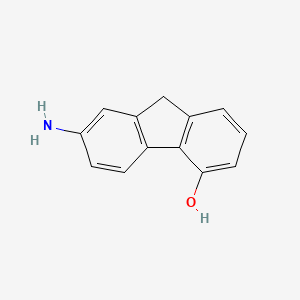
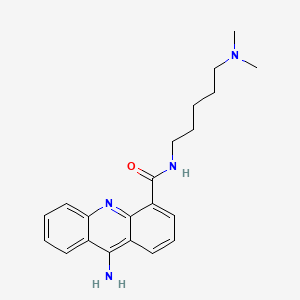

![2-[4-(4-Cyanophenoxy)phenoxy]-N-(3-fluorophenyl)propanamide](/img/structure/B14358878.png)
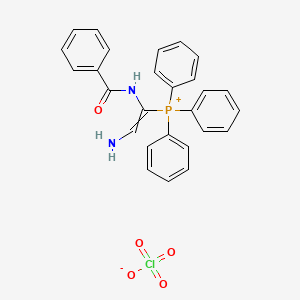
![1-{[4-(4-Butylphenoxy)phenyl]methyl}-1H-benzimidazole](/img/structure/B14358894.png)
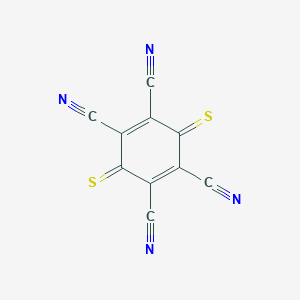
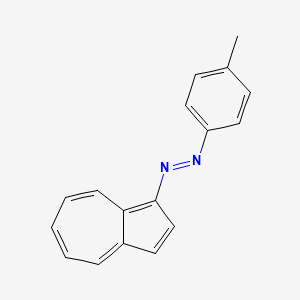
![4-[Bis(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14358902.png)
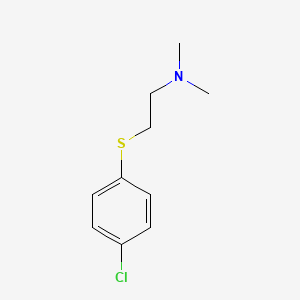
![1-Methyl-2-[3-(4-methylphenyl)propyl]benzene](/img/structure/B14358907.png)
![(3,4-Dimethylphenyl)[4-(nitromethyl)phenyl]methanone](/img/structure/B14358914.png)
